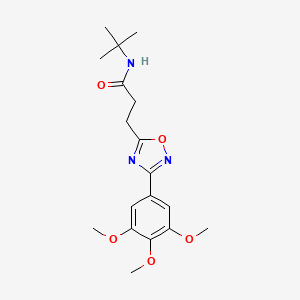
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as PBDT, and it has been found to possess a range of unique properties that make it an attractive candidate for use in research.
Wirkmechanismus
The mechanism of action of PBDT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. PBDT has been shown to bind to specific sites on these enzymes and proteins, thereby disrupting their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
PBDT has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. PBDT has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PBDT in lab experiments is its high specificity and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the function of these molecules and for developing new drugs that target them. However, one limitation of PBDT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving PBDT. One area of interest is the development of new drug candidates based on the structure of PBDT. Another area of interest is the use of PBDT as a tool for studying protein-protein interactions and for developing new diagnostic assays. Additionally, further research is needed to fully understand the mechanism of action of PBDT and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of PBDT involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method for synthesizing PBDT involves the reaction of 4-methylbenzoyl chloride with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PBDT has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PBDT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, PBDT has been used as a tool for studying protein-protein interactions, as well as for the development of new diagnostic assays. In pharmacology, PBDT has been studied for its potential use as a drug delivery system.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-9-17(10-8-15)21(26)23-19-13-11-18(12-14-19)22-24-20(25-27-22)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZCFZGZTVLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














